molecular formula C14H19N3O3 B1398742 tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate CAS No. 834881-65-1

tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate

カタログ番号: B1398742
CAS番号: 834881-65-1
分子量: 277.32 g/mol
InChIキー: FVVKUJPWVUBHNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate: . Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate typically involves the reaction of 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

Tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbamate derivatives.

  • Reduction: : Reduction reactions can lead to the formation of different reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at the carbamate group, leading to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzoimidazole derivatives exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, compounds similar to tert-butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate demonstrated efficacy against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function.

Case Study: Synthesis and Evaluation
A study by Zhang et al. (2001) synthesized several benzoimidazole derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Properties

Inhibition of Tumor Growth
Benzoimidazole derivatives have also been explored for their anticancer properties. A study highlighted in Bioorganic & Medicinal Chemistry Letters found that compounds structurally related to this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation has been documented.

Neuroprotective Effects

Potential in Neurodegenerative Diseases
Research has indicated that benzoimidazole derivatives may provide neuroprotective effects. For instance, studies have shown that these compounds can inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Case Study: Neuroprotection Against Oxidative Stress
In vitro studies demonstrated that this compound could reduce reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

作用機序

The mechanism by which tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

類似化合物との比較

Tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate: can be compared with other similar compounds such as benzimidazole derivatives and other carbamate compounds

Similar Compounds

  • Benzimidazole derivatives

  • Other carbamate compounds

生物活性

Tert-butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate is a synthetic organic compound belonging to the class of benzoimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including relevant case studies and research findings.

Basic Information

PropertyValue
Common Name This compound
CAS Number 834881-65-1
Molecular Formula C₁₄H₁₉N₃O₃
Molecular Weight 277.319 g/mol
LogP 2.245

Structure

The molecular structure features a tert-butyl group attached to a carbamate moiety, which is linked to a benzoimidazole derivative. This structural configuration is significant for its biological interactions.

This compound exhibits various biological activities attributed to its ability to interact with specific biological targets. The benzoimidazole core is known for its role in inhibiting enzyme activity and modulating cellular pathways.

Antimicrobial Activity

Research indicates that benzoimidazole derivatives possess notable antimicrobial properties. A study by Taubert et al. (2002) highlighted the antibacterial and antifungal activities of related compounds, suggesting that this compound may exhibit similar effects .

Anticancer Activity

Preliminary studies have suggested that compounds within this class can inhibit cancer cell proliferation. For instance, a related compound demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Inhibition of Protein Kinases

This compound has shown potential as an inhibitor of protein kinases involved in cancer progression. It may selectively target mutant forms of receptor tyrosine kinases, which are often implicated in tumorigenesis .

Study on Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of several benzoimidazole derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Investigation into Anticancer Effects

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HCT116 colorectal cancer cells). The compound exhibited an IC50 value in the micromolar range, indicating potent anticancer properties .

Protein Kinase Inhibition Study

Recent research focused on the inhibitory effects of this compound on specific protein kinases associated with cancer. The findings revealed that the compound effectively inhibited kinase activity at low concentrations, suggesting its potential as a therapeutic agent in targeted cancer therapies .

特性

IUPAC Name

tert-butyl N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)15-8-9-17-11-7-5-4-6-10(11)16-12(17)18/h4-7H,8-9H2,1-3H3,(H,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVKUJPWVUBHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,1-carbonyldiimidazole (0.36 g, 2.23 mmol) was added to a solution of tert-butyl 2-(2-aminophenylamino)ethylcarbamate (0.56 g, 2.23mmol) in dichloromethane (15 mL) and stirred at rt overnight. Water (50 mL) was added and the mixture was extracted with dichloromethane (3×50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate and filtered. The solvent was removed and the product was purified by column chromatography eluting with ethyl acetate/hexane (1:3) to give the title compound (230 mg, 37%).
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
37%

Synthesis routes and methods II

Procedure details

A mixture of [2-(2-aminophenylamino)ethyl]carbamic acid t-butyl ester (3.85 g, 15.3 mmol) and 1,1-carbonyldiimidazole (CDI) (2.73 g, 16.8 mmol) in DMF are heated at 110°-120° C. until reaction is complete by TLC, cooled and extracted with EtOAc. The combined extracts are washed with water, dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (silica gel, 1:1 CH2Cl2: EtOAc as eluent) to give the title compound as a brown solid, 2.4 g (56% yield), identified by HPLC and mass spectral analyses.
Quantity
3.85 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。